6-(2-hydroxyphenyl)hexanoic acid
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Overview
Description
6-(2-Hydroxyphenyl)hexanoic acid is an organic compound that belongs to the class of hydroxy acids It features a hexanoic acid backbone with a hydroxyphenyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyphenyl)hexanoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with hexanoic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyphenyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-(2-oxophenyl)hexanoic acid.
Reduction: Formation of 6-(2-hydroxyphenyl)hexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Hydroxyphenyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-hydroxyphenyl)hexanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can also participate in ionic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-Hydroxyphenyl)hexanoic acid: Similar structure but with the hydroxy group on the fourth carbon of the phenyl ring.
6-Hydroxyhexanoic acid: Lacks the phenyl group, resulting in different chemical properties.
2-Hydroxyhexanoic acid: Hydroxy group is on the second carbon of the hexanoic acid chain, leading to different reactivity.
Uniqueness
6-(2-Hydroxyphenyl)hexanoic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
100257-13-4 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
6-(2-hydroxyphenyl)hexanoic acid |
InChI |
InChI=1S/C12H16O3/c13-11-8-5-4-7-10(11)6-2-1-3-9-12(14)15/h4-5,7-8,13H,1-3,6,9H2,(H,14,15) |
InChI Key |
SMYWKSLAJMPFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCC(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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